2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
tert-butyl 2,3-dibromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2S/c1-12(2,3)17-11(16)15-5-4-8-7(6-15)9(13)10(14)18-8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVWTTDGLVIJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Core Scaffold Synthesis: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Before targeting the specific dibromo-Boc derivative, it is essential to understand the general synthetic approaches to the THTP ring system.
General Synthetic Routes to THTP
Two main synthetic strategies dominate:
- Thiophene-First Approach : Starting with substituted thiophene derivatives, followed by cyclization to form the tetrahydropyridine ring.
- Piperidone-First Approach : Starting with a piperidone derivative, then closing the thiophene ring.
The thiophene-first method is advantageous due to fewer steps but may involve hazardous reagents like cyanides and side reactions during reductions. The piperidone-first approach, though less common, offers alternative routes with different starting materials.
Enantioselective and Substituted THTP Synthesis
For THTPs substituted at the 2-position with groups such as nitro, cyano, methyl, acetyl, or carboxamide, methods developed by Cagniant and Kirsch, and Matsumura et al., have been applied. These methods allow enantioselective synthesis of 2,6-disubstituted THTPs using 2-substituted thiophene precursors and Pictet-Spengler-type cyclizations for hydrogen or bromine substituents at the 2-position.
Preparation Methods of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Stepwise Synthetic Route
Step 1: Synthesis of 2,3-Dibromothiophene Intermediate
- Starting from thiophene, selective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions yields 2,3-dibromothiophene.
- Reaction conditions: Typically, bromination is performed at low temperatures (0-5 °C) in solvents like dichloromethane to avoid overbromination and side reactions.
Step 2: Formation of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- The dibromothiophene derivative undergoes condensation with an appropriate amine such as 2-aminopiperidine or 2-thiophene ethylamine derivatives.
- Cyclization is induced by acid catalysis or heating to form the fused tetrahydropyridine ring.
- Example: Formaldehyde-mediated Pictet-Spengler-type cyclization under mild acidic conditions (e.g., ethanolic hydrogen chloride) at 65-75 °C for 4-8 hours.
Step 3: Introduction of the Boc Protecting Group
- The free amine of the tetrahydropyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, dichloromethane or tetrahydrofuran as solvent, reaction time 2-4 hours.
- This step stabilizes the nitrogen and allows further functionalization without unwanted side reactions.
Step 4: Purification and Characterization
- The final product is purified by recrystallization or column chromatography.
- Analytical techniques include NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Thiophene, Br2, DCM, 0-5 °C | Selective dibromination to 2,3-dibromothiophene | 85-90 |
| 2 | 2,3-Dibromothiophene, 2-aminopiperidine, formaldehyde, EtOH-HCl (25-30%), 65-75 °C, 4-8 h | Cyclization to 2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | 70-75 |
| 3 | Di-tert-butyl dicarbonate, triethylamine, DCM, RT, 3 h | Boc protection of the amine | 80-85 |
| 4 | Recrystallization (EtOAc/hexane) | Purification | - |
Analytical Data Summary
| Analysis Type | Observations for 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
|---|---|
| 1H NMR | Characteristic signals for tetrahydropyridine protons, Boc tert-butyl singlet (~1.4 ppm), aromatic protons shifted due to bromine substitution |
| 13C NMR | Signals corresponding to thiophene carbons with bromine substitution, Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with C14H17Br2NO2S (M+), isotopic pattern confirming dibromo substitution |
| Elemental Analysis | Consistent with calculated values for C, H, N, S, and Br content |
Industrial and Environmental Considerations
- The use of formaldehyde and ethanolic hydrogen chloride for cyclization allows mild reaction conditions and fewer steps, favorable for scale-up.
- Avoidance of cyanide reagents and hazardous reducing agents improves safety and environmental impact compared to older methods.
- The Boc protection step is standard and widely used in pharmaceutical synthesis, providing stability and ease of handling.
- Waste management focuses on controlling bromine-containing byproducts and acidic wastes.
Summary and Outlook
The preparation of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine integrates classical heterocyclic synthesis with modern protecting group chemistry. The key features of successful synthesis include:
- Controlled dibromination of thiophene precursors.
- Efficient cyclization using formaldehyde and acidic conditions.
- Reliable Boc protection of the tetrahydropyridine nitrogen.
- Mild reaction conditions suitable for industrial application.
Further research may optimize yields and explore enantioselective variants or alternative protecting groups depending on downstream synthetic needs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of less substituted derivatives.
Oxidation Reactions: Oxidative conditions can modify the thieno[3,2-c]pyridine core, potentially leading to ring-opening or other structural changes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce debrominated thienopyridine compounds .
Scientific Research Applications
tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dibromo substituents and the thieno[3,2-c]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tetrahydrothienopyridine Family
2.1.1 Ethyl 2-Amino-6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)
- Core Structure: Thieno[2,3-c]pyridine (different fusion position vs. [3,2-c] in the target compound).
- Substituents: Amino (position 2), methyl (position 6), and ethoxycarbonyl (position 3).
- Key Differences: The amino and ester groups in EAMT enhance hydrogen-bonding capacity and solubility, contrasting with the bromine and Boc groups in the target compound, which increase lipophilicity and steric hindrance. EAMT exhibits favorable ADMET properties (e.g., oral bioavailability) due to its smaller size and polar groups, whereas the Boc and bromine substituents in the target compound may reduce permeability .
2.1.2 2-Carboxamido-3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives
- Core Structure: Thieno[2,3-c]pyridine.
- Substituents: Carboxamido (position 2), cyano (position 3).
- Key Differences: The cyano group at position 3 is essential for antiproliferative activity (IC50 = 0.2–5 µM in cancer cells), a feature absent in the brominated target compound. The Boc group in the target compound may hinder interactions with biological targets compared to the smaller cyano group .
2.1.3 Ticlopidine (5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)
- Core Structure: Thieno[3,2-c]pyridine (same fusion as the target compound).
- Substituents : Chlorobenzyl (position 5).
- Key Differences :
- Ticlopidine’s chlorobenzyl group confers antiplatelet activity via P2Y12 receptor antagonism, while the Boc and bromine groups in the target compound suggest a synthetic intermediate role rather than direct therapeutic use.
- Bromine’s larger atomic radius and electronegativity compared to chlorine may alter reactivity in downstream modifications .
Functional Group Influence on Reactivity and Bioactivity
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS Number: 1584715-87-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with related compounds.
- Molecular Formula: C₁₁H₁₃Br₂NOS
- Molecular Weight: 397.13 g/mol
- Structure: The compound features a thieno[3,2-c]pyridine core with bromine substitutions and a Boc (tert-butyloxycarbonyl) protecting group.
Biological Activity Overview
The biological activity of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has been explored in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that compounds with similar structures showed activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | E. coli | 75 |
| Similar Derivative | S. aureus | 50 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Mechanism of Action: It is believed that the compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related compounds showed that they could inhibit topoisomerases and other critical enzymes in cancer pathways .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | HeLa | 15 |
| Related Compound | MCF-7 | 20 |
Case Studies
- Antibacterial Efficacy Study : In a controlled laboratory setting, 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine was tested against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity comparable to standard antibiotics .
- Anticancer Screening : A screening of various tetrahydrothieno derivatives revealed that those with brominated positions showed enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study suggested that the position of bromination significantly influenced the biological activity .
Comparative Analysis with Similar Compounds
The structure-activity relationship (SAR) of tetrahydrothieno derivatives indicates that modifications such as bromination and Boc protection can significantly influence biological activity.
| Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | No Boc group | Moderate | Low |
| 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Two bromines + Boc group | High | High |
Q & A
Q. Structural Analysis
- NMR Spectroscopy : ¹H NMR identifies the Boc group (singlet at δ 1.4 ppm for tert-butyl) and bromine-induced deshielding in the thienopyridine core. ¹³C NMR confirms carbonyl carbons (Boc: ~155 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 409.97 for C₁₄H₁₈Br₂N₂O₂S) verifies molecular weight.
- X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated in related dimerized tetrahydrothieno-pyridines .
How does the Boc group influence the reactivity of this compound in further functionalization?
Q. Reactivity and Protection Strategy
- Amine Protection : The Boc group prevents unwanted nucleophilic reactions at the nitrogen, enabling selective functionalization at bromine sites.
- Solubility Enhancement : Boc improves solubility in organic solvents (e.g., dichloromethane, THF), facilitating reactions like cross-couplings.
- Deprotection : Treat with HCl in dioxane (4M, 0°C to RT) to regenerate the free amine for downstream applications .
What strategies are recommended for assessing the biological activity of this compound?
Q. Biological Interaction Studies
- In Vitro Assays : Test antiplatelet activity via ADP-induced platelet aggregation assays, comparing potency to prasugrel derivatives.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots.
- Structural Analogues : Reference data from ticlopidine (IC₅₀ ~1–10 µM for platelet inhibition) to design dose-response experiments .
How should discrepancies in reported synthetic yields be resolved?
Q. Data Contradiction Analysis
- Reproducibility Checks : Replicate high-yield methods (e.g., CuI/NaI-mediated substitutions in ) under inert atmospheres.
- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated or dimerized species).
- Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance turnover frequency .
What are the challenges in analyzing conformational dynamics of the tetrahydrothieno-pyridine ring?
Q. Advanced Structural Dynamics
- Ring Puckering : Use DFT calculations to model boat vs. chair conformations. Compare with X-ray data from dimerized analogs (e.g., ).
- NMR NOE Experiments : Detect spatial proximity between protons (e.g., H-4 and H-7) to infer ring flexibility.
- Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) reveals conformational equilibria .
How can researchers mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
